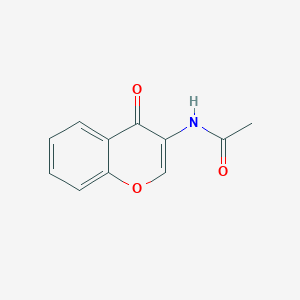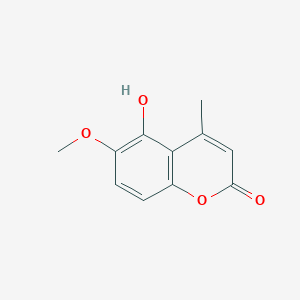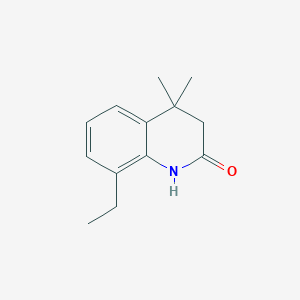![molecular formula C12H12O3 B11896257 1-[(7S,8R)-7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl]ethan-1-one CAS No. 817555-11-6](/img/structure/B11896257.png)
1-[(7S,8R)-7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((7S,8R)-7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl)ethanone is a chiral organic compound with significant interest in various scientific fields. This compound features a naphthalene ring system with hydroxyl groups at the 7 and 8 positions and an ethanone group at the 1 position. Its unique structure imparts specific chemical and physical properties that make it valuable for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((7S,8R)-7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives, which are subjected to hydroxylation reactions to introduce hydroxyl groups at the desired positions.
Hydroxylation: Catalytic hydroxylation using reagents such as osmium tetroxide or hydrogen peroxide in the presence of a catalyst can be employed to achieve the dihydroxy substitution.
Reduction: The resulting dihydroxynaphthalene is then reduced to the dihydronaphthalene derivative using hydrogenation techniques.
Acylation: Finally, the ethanone group is introduced through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent selection, and catalyst recycling, are crucial for efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions: 1-((7S,8R)-7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding dihydroxy derivative using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Brominated or nitrated naphthalene derivatives.
Aplicaciones Científicas De Investigación
1-((7S,8R)-7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to interact with cellular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-((7S,8R)-7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence oxidative stress pathways, leading to its potential antioxidant effects. Additionally, it can affect cellular signaling pathways involved in cell proliferation and apoptosis.
Comparación Con Compuestos Similares
- 1-((7S,8R)-7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl)methanol
- 1-((7S,8R)-7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl)propane
Comparison:
- Structural Differences: The primary difference lies in the substituent attached to the naphthalene ring (ethanone vs. methanol or propane).
- Chemical Properties: These differences result in variations in reactivity, solubility, and stability.
- Applications: While all these compounds may share some applications, their unique structures can make them more suitable for specific uses. For example, the ethanone derivative may be more effective in certain oxidation reactions due to the presence of the carbonyl group.
Propiedades
Número CAS |
817555-11-6 |
|---|---|
Fórmula molecular |
C12H12O3 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
1-[(7S,8R)-7,8-dihydroxy-7,8-dihydronaphthalen-2-yl]ethanone |
InChI |
InChI=1S/C12H12O3/c1-7(13)9-3-2-8-4-5-11(14)12(15)10(8)6-9/h2-6,11-12,14-15H,1H3/t11-,12+/m0/s1 |
Clave InChI |
MXKQTBLRGYPLAG-NWDGAFQWSA-N |
SMILES isomérico |
CC(=O)C1=CC2=C(C=C[C@@H]([C@@H]2O)O)C=C1 |
SMILES canónico |
CC(=O)C1=CC2=C(C=CC(C2O)O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal](/img/structure/B11896205.png)


![7-Amino-1-methyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B11896223.png)








